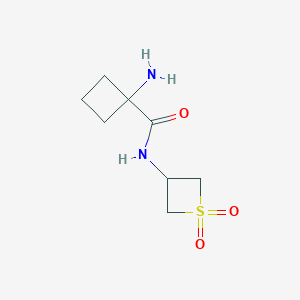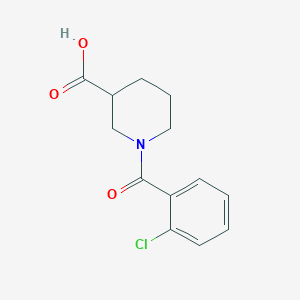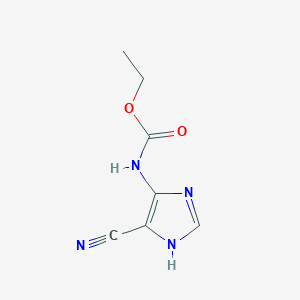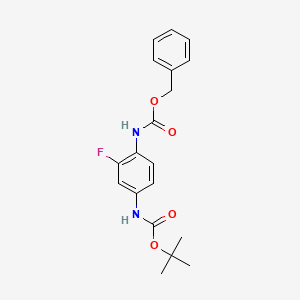
5-Fluoropyridine-3,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoropyridine-3,4-diamine hydrochloride is a fluorinated aromatic amine compound. It is characterized by the presence of a fluorine atom at the 5-position and two amino groups at the 3- and 4-positions on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3,4-diamine hydrochloride typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5-Fluoropyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyridines, nitro compounds, and reduced amine derivatives .
科学的研究の応用
5-Fluoropyridine-3,4-diamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of 5-Fluoropyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .
類似化合物との比較
Similar Compounds
3,4-Difluoropyridine: Similar structure but with two fluorine atoms instead of one.
5-Chloropyridine-3,4-diamine: Chlorine atom at the 5-position instead of fluorine.
5-Bromopyridine-3,4-diamine: Bromine atom at the 5-position instead of fluorine.
Uniqueness
5-Fluoropyridine-3,4-diamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chlorinated and brominated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the amino groups, making the compound less reactive in certain nucleophilic substitution reactions .
特性
分子式 |
C5H7ClFN3 |
|---|---|
分子量 |
163.58 g/mol |
IUPAC名 |
5-fluoropyridine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H6FN3.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,7H2,(H2,8,9);1H |
InChIキー |
AMSZVYSTCONORL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)F)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)



![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)



![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)





